D-Threonyl-D-serine
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Overview
Description
D-Threonyl-D-serine is a dipeptide composed of two amino acids, D-threonine and D-serine. This compound is of particular interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both D-threonine and D-serine in its structure imparts unique properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Threonyl-D-serine typically involves the coupling of D-threonine and D-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The process generally involves the activation of the carboxyl group of D-threonine using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of D-serine. The reaction is usually carried out in the presence of a base, such as N-methylmorpholine (NMM), to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific enzymes like serine racemase and threonine dehydratase. These enzymes can catalyze the formation of D-threonine and D-serine from their respective precursors, which are then coupled to form the dipeptide. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: D-Threonyl-D-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in D-threonine and D-serine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
D-Threonyl-D-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving serine and threonine residues.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of D-Threonyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity. D-threonine may also interact with specific enzymes involved in metabolic pathways, influencing various physiological processes.
Comparison with Similar Compounds
L-Threonyl-L-serine: A dipeptide composed of L-threonine and L-serine.
D-Threonyl-L-serine: A dipeptide composed of D-threonine and L-serine.
L-Threonyl-D-serine: A dipeptide composed of L-threonine and D-serine.
Comparison: D-Threonyl-D-serine is unique due to the presence of both D-threonine and D-serine, which imparts distinct stereochemical properties. This dipeptide may exhibit different biological activities and interactions compared to its L-counterparts or mixed stereoisomers. The specific configuration of this compound can influence its binding affinity to enzymes and receptors, making it a valuable compound for studying stereochemistry and its effects on biological functions.
Properties
CAS No. |
656221-80-6 |
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Molecular Formula |
C7H14N2O5 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m0/s1 |
InChI Key |
GXDLGHLJTHMDII-VPENINKCSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
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